3-Benzyloxy-4-chloro-2-fluorophenylboronic acid
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Overview
Description
“3-Benzyloxy-4-chloro-2-fluorophenylboronic acid” is a chemical compound with the CAS Number: 1256346-27-6 . It has a molecular weight of 280.49 . The IUPAC name for this compound is 3-(benzyloxy)-4-chloro-2-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H11BClFO3/c15-11-7-6-10 (14 (17)18)12 (16)13 (11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis of Fluorohydroxyacetone Derivatives : Research explored the synthesis of various derivatives, including 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one, demonstrating the versatility of halogenated compounds in organic synthesis (Pero, Babiarz-Tracy, & Fondy, 1977).
- Preparation of Bromoacetyl Compounds : A study detailed the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile, highlighting the potential for creating diverse chemical structures (Liu Zao, 2005).
Biological Activity
- Cancer Research : Phenylboronic acid and benzoxaborole derivatives, including fluorinated compounds, were investigated for their antiproliferative potential against various cancer cell lines, showing promising results in inducing apoptosis in cancer cells (Psurski et al., 2018).
- Fungicidal Activity : Studies on benzoxaborole and phenylboronic acid derivatives revealed their effectiveness as fungicides against various fungal strains, emphasizing the importance of heterocyclic benzoxaborole systems in antifungal action (Wieczorek et al., 2014).
Material Science
- Fluorescent Probes and Sensors : Research into the development of fluorescent probes and sensors using benzoxaborole derivatives for the detection of substances like benzoyl peroxide and picric acid highlights their potential in environmental monitoring and safety applications (Tian et al., 2017); (Luo et al., 2017).
Luminescent Properties
- Influence on Luminescent Properties : Studies on lanthanide coordination compounds using benzoxaborole derivatives demonstrated how electron-releasing or withdrawing substituents can significantly influence the luminescent properties of these compounds, useful in material science and imaging applications (Sivakumar et al., 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without knowledge of its targets and mode of action, it is challenging to predict its effects .
properties
IUPAC Name |
(4-chloro-2-fluoro-3-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQADAZCFOAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681660 |
Source
|
Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-27-6 |
Source
|
Record name | [3-(Benzyloxy)-4-chloro-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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